molecular formula C33H31ClF3NO3 B1198244 GW3965 CAS No. 405911-09-3

GW3965

Cat. No.: B1198244
CAS No.: 405911-09-3
M. Wt: 582 g/mol
InChI Key: NAXSRXHZFIBFMI-UHFFFAOYSA-N
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Description

GW3965 is an organic compound known for its complex structure and significant biological activity. It belongs to the class of diphenylmethanes, which are characterized by the presence of two phenyl groups attached to a methane moiety .

Scientific Research Applications

GW3965 is widely used in scientific research due to its biological activity. It acts as a selective, orally active non-steroidal agonist for the liver X receptor (LXR). In cell-based reporter gene assays, it functions as a full agonist of human liver X receptor alpha and beta, up-regulating ABCA1 gene expression and raising circulating high-density lipoprotein levels. This compound displays potent antiatherogenic activity in mouse models of atherosclerosis .

Mechanism of Action

Target of Action

GW3965, also known as UNII-6JI5YOG7RC, GW-3965, 3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid, or GW 3965, is a full agonist of the liver X receptors (LXRs), specifically hLXRα and hLXRβ . LXRs are part of the nuclear hormone receptor superfamily and function as ligand-dependent transcription factors . They play a pivotal role in regulating cholesterol homeostasis, lipid homeostasis, and immune responses .

Mode of Action

This compound interacts with its targets, LXRα and LXRβ, by binding to them as a ligand . This binding leads to the dissociation of the repressor complex from the LXR target gene promoter and the recruitment of coactivators . This process results in the transcriptional regulation of genes involved in cholesterol homeostasis, fatty acid metabolism, glycolysis, immune responses, and inflammatory responses .

Biochemical Pathways

One of the key pathways through which this compound exerts its effects is the ATP-binding cassette transporter A1 (ABCA1)-mediated lipid transport onto apolipoprotein E (apoE) . This pathway plays a crucial role in cholesterol homeostasis and lipid metabolism . Additionally, this compound can induce the ubiquitin-proteasome system-dependent degradation of the LXRβ protein, which requires VHL E3 ligase .

Pharmacokinetics

It is known that this compound is orally active in mice .

Result of Action

The activation of LXRs by this compound leads to a variety of molecular and cellular effects. For instance, it can restore impaired novel object recognition memory and suppress axonal damage in mice . It also suppresses the elevation of soluble Aβ 40 and Aβ 42 levels after injury . Furthermore, this compound can induce the degradation of LXRβ protein, contributing to the regulation of cholesterol and lipid homeostasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the beneficial effects of this compound observed in certain models are unlikely to be related to reduced inflammation .

Biochemical Analysis

Biochemical Properties

3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid functions as a full agonist for liver X receptors, specifically hLXRα and hLXRβ . It binds to these receptors with high affinity, leading to the activation of target genes involved in cholesterol efflux, fatty acid synthesis, and anti-inflammatory responses. The compound interacts with various biomolecules, including the ATP-binding cassette transporter A1 (ABCA1), which plays a crucial role in cholesterol transport and high-density lipoprotein (HDL) formation .

Cellular Effects

The cellular effects of 3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid are profound. It upregulates the expression of genes involved in cholesterol efflux, such as ABCA1, leading to increased HDL levels in the bloodstream . Additionally, the compound exhibits potent antiatherogenic activity by reducing the formation of atherosclerotic plaques in mouse models . It also influences cell signaling pathways, including those related to lipid metabolism and inflammation, thereby modulating cellular functions and metabolic processes .

Molecular Mechanism

At the molecular level, 3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid exerts its effects by binding to liver X receptors, leading to their activation . This activation triggers the transcription of target genes involved in lipid metabolism and cholesterol homeostasis. The compound acts as a full agonist, meaning it fully activates the receptor, resulting in maximal transcriptional activity . Additionally, it has been shown to cross-react with the pregnane X receptor (PXR), although to a lesser extent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid have been observed to change over time. The compound is stable under desiccated conditions and can be stored as a powder . Over extended periods, it maintains its efficacy in activating liver X receptors and modulating gene expression. Long-term studies in vitro and in vivo have demonstrated sustained effects on cholesterol efflux and anti-inflammatory responses .

Dosage Effects in Animal Models

The effects of 3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid vary with different dosages in animal models. At lower doses, the compound effectively upregulates the expression of target genes and increases HDL levels without causing adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and alterations in liver function . Therefore, careful dosage optimization is essential to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid is involved in metabolic pathways related to lipid metabolism and cholesterol homeostasis . It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. The compound’s activation of liver X receptors results in the upregulation of genes involved in cholesterol efflux, fatty acid synthesis, and anti-inflammatory responses .

Transport and Distribution

Within cells and tissues, 3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the liver and macrophages, where it exerts its effects on lipid metabolism and inflammation . The compound’s distribution is influenced by its physicochemical properties, including solubility and stability .

Subcellular Localization

The subcellular localization of 3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid is primarily within the nucleus, where it binds to liver X receptors and modulates gene expression . The compound’s activity is directed by targeting signals and post-translational modifications that ensure its proper localization to specific compartments or organelles . This precise localization is crucial for its role in regulating lipid metabolism and cholesterol homeostasis .

Preparation Methods

The synthesis of GW3965 involves multiple steps and requires precise reaction conditions. The process typically starts with the preparation of the intermediate compounds, followed by their sequential reactions to form the final product. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide and methanol, and the reactions are carried out under controlled temperatures .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. .

Comparison with Similar Compounds

Similar compounds include other liver X receptor agonists such as T0901317. GW3965 is unique due to its specific chemical structure, which provides distinct binding affinity and selectivity for the liver X receptor. This uniqueness makes it a valuable tool in research focused on cholesterol metabolism and cardiovascular diseases .

Properties

IUPAC Name

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31ClF3NO3/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXSRXHZFIBFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961002
Record name (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405911-09-3
Record name 3-[3-[[[2-Chloro-3-(trifluoromethyl)phenyl]methyl](2,2-diphenylethyl)amino]propoxy]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405911-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW 3965
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405911093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-3965
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03791
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-3965
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JI5YOG7RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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